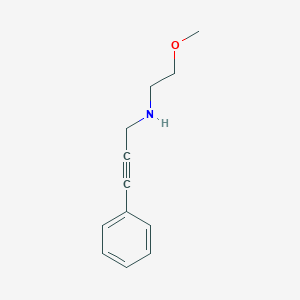

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine

Descripción general

Descripción

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is an organic compound with a unique structure that combines a methoxyethyl group, a phenyl ring, and a propynylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine typically involves the reaction of 3-phenylprop-2-yn-1-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amines or ethers.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding alkenes or alkanes.

- Substitution : Leading to the formation of substituted amines or ethers.

2. Polymer Synthesis

The compound is also employed in the synthesis of thermoresponsive polymers. For instance, it is used to create Poly(N,N-bis(2-methoxyethyl)acrylamide) via reversible addition fragmentation transfer (RAFT) polymerization. This polymer exhibits unique properties that respond to temperature changes, making it suitable for applications in biomedical engineering and drug delivery systems.

Biological Applications

1. Enzyme Interaction Studies

this compound has been investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Specifically, it has shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. In vitro studies have demonstrated its inhibitory activity with significant implications for therapeutic development .

Case Study: MAO-B Inhibition

A study highlighted a series of derivatives related to this compound that exhibited potent MAO-B inhibitory activity, with IC50 values indicating competitive inhibition. These findings suggest potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels .

Medicinal Applications

1. Drug Development

The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a candidate for developing novel drugs targeting mood regulation and cognitive function. Its unique structural features allow it to modulate biological activity effectively.

2. Therapeutic Potential

Research has indicated that derivatives of this compound may serve as inhibitors of deubiquitylating enzymes (DUBs), which are involved in various cellular processes including those related to cancer and neurodegenerative diseases . This opens avenues for therapeutic interventions that target these pathways.

Mecanismo De Acción

The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxyethyl)-p-nitroaniline: Similar in structure but contains a nitro group, which imparts different chemical properties and reactivity.

N-(2-acetoxyethyl)-p-nitroaniline: Contains an acetoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is unique due to its combination of a methoxyethyl group and a propynylamine moiety, which provides distinct reactivity and potential for diverse applications in various fields .

Actividad Biológica

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

The compound features a propynylamine structure combined with a methoxyethyl group, contributing to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways and signal transduction processes.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

1. Pharmaceutical Development

This compound has been explored for its therapeutic potential in neuropharmacology, particularly as a candidate for drug development targeting mood disorders and neurodegenerative diseases .

2. Research Applications

The compound serves as a biochemical probe in scientific research to study enzyme activities and metabolic pathways. Its unique structure allows for the synthesis of more complex molecules, making it valuable in organic synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| N-(2-methoxyethyl)-p-nitroaniline | Structure | Contains a nitro group affecting reactivity |

| N-(2-acetoxyethyl)-p-nitroaniline | Structure | Acetoxy group leading to different chemical behavior |

| N-(2-methoxyethyl)-N-(3-phenylpropyl)amine | Structure | Contains two methoxyethyl groups enhancing solubility |

The presence of both the methoxy and phenyl groups in this compound contributes to its distinct electronic properties compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

- Inhibition Studies : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, suggesting its utility in treating depression .

- Cell Line Testing : Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may exhibit selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability which are critical for drug development .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZGGYQGXHFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406012 | |

| Record name | N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-89-7 | |

| Record name | N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.